molecular formula C5H3Cl3O4 B108962 2-Chloro-3-(dichloromethyl)but-2-enedioic acid CAS No. 122551-90-0

2-Chloro-3-(dichloromethyl)but-2-enedioic acid

Cat. No. B108962
M. Wt: 233.43 g/mol
InChI Key: CNMCESFYDAVNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(dichloromethyl)but-2-enedioic acid is a chemical compound with the molecular formula C5H3Cl3O4 . It has an average mass of 233.434 Da and a monoisotopic mass of 231.909698 Da . This compound is also known by its IUPAC name, (2E)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid .

properties

IUPAC Name

2-chloro-3-(dichloromethyl)but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMCESFYDAVNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861289
Record name 2-Chloro-3-(dichloromethyl)but-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dichloromethyl)but-2-enedioic acid

CAS RN

122551-90-0
Record name 2-Chloro-3-(dichloromethyl)but-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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